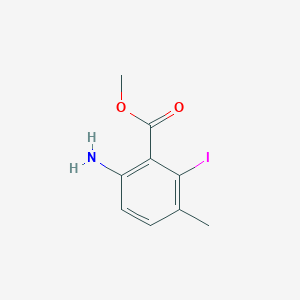

Methyl 6-amino-2-iodo-3-methylbenzoate

Description

Methyl 6-amino-2-iodo-3-methylbenzoate is a substituted benzoate ester featuring an amino group (-NH₂) at the 6-position, an iodine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which combines electron-donating (amino) and electron-withdrawing (iodo) substituents.

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

methyl 6-amino-2-iodo-3-methylbenzoate |

InChI |

InChI=1S/C9H10INO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

GBPDDFLWRXRJSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Esterification of 2,6-Dihalogenated Benzoic Acid Precursors

A robust method for preparing 2,6-dihalogenated methyl benzoates, which can be adapted for 2-iodo-6-substituted derivatives, involves esterification of 2,6-dihalogenobenzoic acids with dimethyl carbonate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The process is environmentally friendly, has high yield (>95%), and involves mild heating (90-95 °C) for 10-24 hours. The reaction mixture is cooled, solvent evaporated under reduced pressure, and the product extracted and purified by washing with water, dilute HCl, and sodium bicarbonate sequentially. Ethyl acetate is used as the extraction solvent. This method is suitable for preparing methyl 2-iodo-6-chlorobenzoate and related compounds, which can be further modified to introduce amino groups.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2,6-dihalogenobenzoic acid + dimethyl carbonate + DABCO | Mass ratio 1:6-10 (acid to carbonate), molar ratio DABCO:acid = 1:1 |

| 2 | Stirring and heating at 90-95 °C for 10-24 h | Esterification reaction |

| 3 | Cool, evaporate solvent under reduced pressure | Prepare for extraction |

| 4 | Add water (0.5× mass of dimethyl carbonate), extract with ethyl acetate | Washing sequence: water, dilute HCl, sodium bicarbonate, water |

| 5 | Dry organic phase, evaporate solvent under reduced pressure | Obtain methyl 2,6-dihalogenated benzoate |

Synthesis of 3-Methyl-2-Aminobenzoic Acid Intermediate

The amino substituent at the 6-position (equivalent to 2-position in some numbering schemes) can be introduced via ammoniation of 3-methyl-2-chlorobenzoic acid. This compound is prepared from m-xylene by chlorination, oxidation, and then ammoniation under alkaline conditions.

- Chlorination: m-xylene is chlorinated using chlorine gas and a Lewis acid catalyst (e.g., ferric trichloride) at 60 °C to yield 2-chloro-m-xylene.

- Oxidation: 2-chloro-m-xylene is oxidized in acetic acid with sodium acetate catalyst and hydrogen peroxide oxidant at 80-100 °C to yield 3-methyl-2-chlorobenzoic acid (yield ~92.7%).

- Ammoniation: 3-methyl-2-chlorobenzoic acid is reacted with ammonia gas in DMSO solvent with cuprous chloride and sodium carbonate catalysts at 130-150 °C for 3-6 hours to yield 3-methyl-2-aminobenzoic acid (yield ~88.6%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | m-xylene + Cl2 + FeCl3 catalyst, 60 °C | - | Produces 2-chloro-m-xylene |

| Oxidation | 2-chloro-m-xylene + H2O2 + NaOAc + AcOH, 80-100 °C | 92.7 | Produces 3-methyl-2-chlorobenzoic acid |

| Ammoniation | 3-methyl-2-chlorobenzoic acid + NH3 + CuCl + Na2CO3 + DMSO, 130-150 °C | 88.6 | Produces 3-methyl-2-aminobenzoic acid |

Amino Group Introduction via Hoffman Rearrangement and Oxidation

An alternative method to prepare amino-substituted methyl benzoates involves:

- Diels-Alder reaction of 2-methylfuran with maleic anhydride to form a cyclic intermediate.

- Dehydration in acetic anhydride and sulfuric acid to form a methylphthalic anhydride derivative.

- Ammonolysis to form an imide.

- Hoffman rearrangement to yield 2-amino-6-methylbenzoic acid methyl ester.

This method is effective for 2-amino-6-methyl benzoate and related compounds. Oxidation using trichloroisocyanuric acid (TCCA) in dimethylformamide (DMF) at 80-90 °C can be used to prepare key intermediates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diels-Alder reaction | 2-methylfuran + maleic anhydride, room temp, 3 h | 97.2 | Produces cyclic intermediate |

| Dehydration | Acetic anhydride + conc. H2SO4, 50 °C, 2 h | 92.5 | Produces methylphthalic anhydride |

| Ammonolysis + Hoffman rearrangement | NH3 (ammonia water), alkaline conditions | - | Produces 2-amino-6-methylbenzoic acid methyl ester |

This route offers a novel synthetic pathway with optimized reaction conditions.

One-Pot Functionalization Strategies

Recent advances include one-pot synthesis and functionalization strategies for substituted benzoates, involving coupling reactions of methylbenzoic acid derivatives with aryl halides under catalytic conditions. These methods can be adapted for the preparation of methyl 6-amino-2-iodo-3-methylbenzoate by sequential or tandem reactions, improving efficiency and reducing purification steps.

Summary Table of Preparation Steps

| Step No. | Target Transformation | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Esterification of 2,6-dihalogenobenzoic acid | Dimethyl carbonate, DABCO, 90-95 °C, 10-24 h | ≥95 | Environmentally friendly, high yield |

| 2 | Chlorination of m-xylene | Cl2, FeCl3, 60 °C | - | Produces 2-chloro-m-xylene |

| 3 | Oxidation to 3-methyl-2-chlorobenzoic acid | H2O2, NaOAc, AcOH, 80-100 °C | 92.7 | High yield oxidation |

| 4 | Ammoniation to 3-methyl-2-aminobenzoic acid | NH3 gas, CuCl, Na2CO3, DMSO, 130-150 °C | 88.6 | Efficient amination |

| 5 | Diels-Alder and Hoffman rearrangement route | 2-methylfuran + maleic anhydride, acetic anhydride, H2SO4, NH3 | 90+ | Alternative amino substitution |

| 6 | Iodination at 2-position | Iodine source (ICl, NIS), DMF, mild heating | - | Regioselective electrophilic substitution |

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it into different amine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, potassium cyanide, and organometallic reagents in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of azido, cyano, or organometallic derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry: Methyl 6-amino-2-iodo-3-methylbenzoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or modulation of biological pathways. The iodine atom and amino group play crucial roles in binding interactions and reactivity .

Comparison with Similar Compounds

Structural Analogs: Halogenated Methyl Benzoates

Methyl 6-amino-2-chloro-3-iodoisonicotinate (CAS: 1555848-65-1)

- Key Differences : This compound replaces the methyl group at the 3-position of the benzene ring with a chlorine atom and features an isonicotinate backbone (pyridine ring) instead of a benzoate structure .

- The pyridine ring introduces nitrogen into the aromatic system, enhancing polarity and solubility.

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)

- Key Differences : This sulfonylurea herbicide contains a triazine ring linked to the benzoate ester, with methoxy and methyl groups on the triazine .

- Implications: The triazine moiety confers herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in simpler benzoates like Methyl 6-amino-2-iodo-3-methylbenzoate.

Table 1: Structural Comparison of Halogenated Benzoates

Sandaracopimaric Acid Methyl Ester

- Source : Isolated from Austrocedrus chilensis resin .

- Comparison: This diterpene ester lacks aromaticity but shares ester functionality. Its biological activity (e.g., antimicrobial) is linked to the diterpene backbone, unlike the substituted aromatic system of this compound.

Methyl Shikimate

- Properties : Characterized by a cyclohexene carboxylic acid ester structure, with applications in biosynthesis studies. HPLC and NMR data highlight its polar nature due to hydroxyl groups .

- Contrast: this compound’s aromaticity and halogenation likely result in lower polarity and distinct spectroscopic signatures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 6-amino-2-iodo-3-methylbenzoate, and how can reaction conditions be optimized?

- Methodology :

- Start with a benzoate precursor (e.g., methyl 3-methylbenzoate) and introduce amino and iodo groups via electrophilic substitution or directed ortho-lithiation. For iodination, use iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to avoid over-iodination .

- Protect the amino group with tert-butoxycarbonyl (Boc) before iodination to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) post-iodination .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Use -NMR and -NMR to verify substituent positions. The iodo group induces deshielding in adjacent protons, while the amino group appears as a broad singlet (~5 ppm) .

- For crystallographic confirmation, grow single crystals via slow evaporation in ethanol. Use SHELX programs (e.g., SHELXL) for structure refinement. The iodine atom’s high electron density aids in phasing .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation of the iodo group.

- Conduct stability assays via periodic HPLC analysis over 6 months to detect decomposition products (e.g., de-iodinated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify mismatches, which may arise from solvent effects or conformational flexibility .

- Use X-ray crystallography to validate the ground-state geometry and adjust computational models accordingly .

Q. What strategies are effective for analyzing regioselectivity challenges during the synthesis of derivatives (e.g., substituting iodine with other halogens)?

- Methodology :

- Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) to replace iodine. Optimize catalyst (Pd(PPh)) and base (NaCO) concentrations to minimize byproducts .

- Use kinetic studies (variable-temperature NMR) to identify intermediates and adjust reaction pathways.

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For SPR, immobilize the target protein and monitor real-time interaction .

- Combine molecular docking (AutoDock Vina) with mutagenesis studies to identify critical binding residues. Validate using fluorescence quenching assays .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

- Methodology :

- Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Use LC-MS to track degradation products over 24–72 hours .

- Identify hydrolysis products (e.g., free benzoic acid derivatives) via -NMR peak integration and isotopic labeling.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodology :

- For disordered iodine atoms, use SHELXL’s PART instruction to model split positions. Apply anisotropic displacement parameters and validate via residual density maps .

- Cross-validate with powder X-ray diffraction (PXRD) to confirm phase purity and lattice consistency.

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.